
1,3-Bis(morpholinomethyl)-5-(isopentyloxyphenyl)-5-methylhydantoin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Bis(morpholinomethyl)-5-(isopentyloxyphenyl)-5-methylhydantoin is a complex organic compound known for its unique chemical structure and properties This compound is part of the hydantoin family, which is characterized by a five-membered ring containing two nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(morpholinomethyl)-5-(isopentyloxyphenyl)-5-methylhydantoin typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Hydantoin Core: The initial step involves the formation of the hydantoin core through the reaction of an appropriate amine with glyoxylic acid or its derivatives.
Introduction of the Morpholinomethyl Groups: The morpholinomethyl groups are introduced via a Mannich reaction, where formaldehyde and morpholine are reacted with the hydantoin core.
Attachment of the Isopentyloxyphenyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
1,3-Bis(morpholinomethyl)-5-(isopentyloxyphenyl)-5-methylhydantoin can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the substituents is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a suitable solvent and catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of substituted hydantoin derivatives.
科学的研究の応用
1,3-Bis(morpholinomethyl)-5-(isopentyloxyphenyl)-5-methylhydantoin has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1,3-Bis(morpholinomethyl)-5-(isopentyloxyphenyl)-5-methylhydantoin involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, its antifungal activity may be attributed to its ability to inhibit key enzymes involved in fungal cell wall synthesis .
類似化合物との比較
Similar Compounds
1,3-Bis(morpholinomethyl)-2-imidazolidone: Similar in structure but with different substituents, leading to distinct chemical and biological properties.
1,3-Bis(morpholinomethyl)-imidazolidine-2-thione: Contains a thione group instead of a carbonyl group, affecting its reactivity and applications.
Uniqueness
1,3-Bis(morpholinomethyl)-5-(isopentyloxyphenyl)-5-methylhydantoin is unique due to the presence of the isopentyloxyphenyl group, which imparts specific chemical properties and potential applications not found in similar compounds. This uniqueness makes it a valuable compound for research and industrial applications.
特性
CAS番号 |
98402-17-6 |
|---|---|
分子式 |
C25H38N4O5 |
分子量 |
474.6 g/mol |
IUPAC名 |
5-methyl-5-[4-(3-methylbutoxy)phenyl]-1,3-bis(morpholin-4-ylmethyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C25H38N4O5/c1-20(2)8-13-34-22-6-4-21(5-7-22)25(3)23(30)28(18-26-9-14-32-15-10-26)24(31)29(25)19-27-11-16-33-17-12-27/h4-7,20H,8-19H2,1-3H3 |
InChIキー |
KNCJPWUQIYTCDU-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCOC1=CC=C(C=C1)C2(C(=O)N(C(=O)N2CN3CCOCC3)CN4CCOCC4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


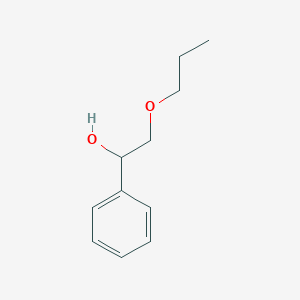
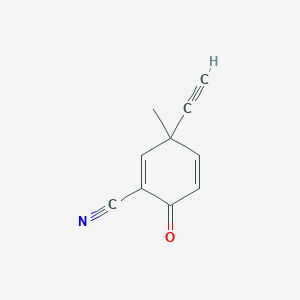
![6-[(2-Bromoanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14167650.png)
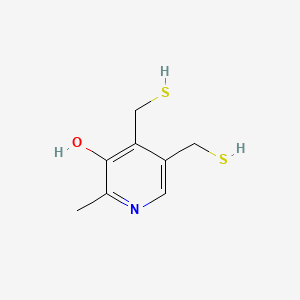

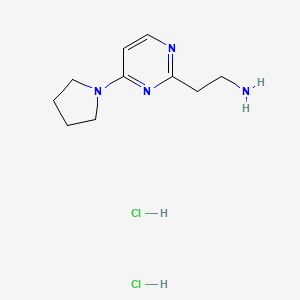
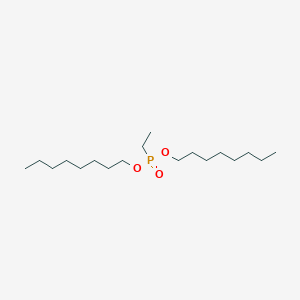
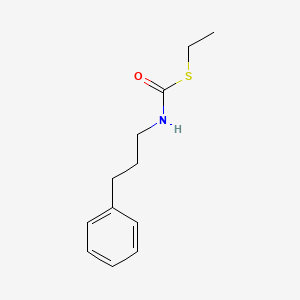
![Ethyl 4-[benzyl(methyl)amino]-6-methylquinoline-3-carboxylate](/img/structure/B14167707.png)
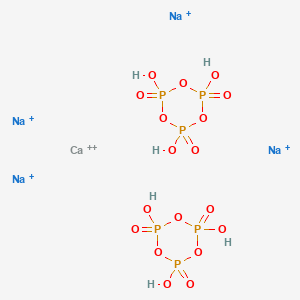
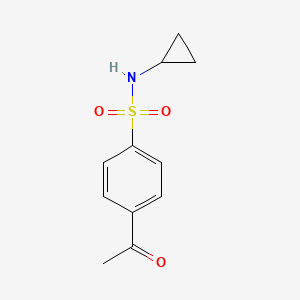
![4-Chloro-2-(trifluoromethyl)-6,7-dihydropyrazolo[1,5-A]pyrazine](/img/structure/B14167715.png)
![1-Propanesulfonic acid, 3,3'-[2-butyne-1,4-diylbis(oxy)]bis[2-hydroxy-](/img/structure/B14167723.png)

